
2-(Benzyloxy)-3H-phenothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-3H-phenothiazin-3-one is an organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound features a benzyloxy group attached to the phenothiazine core, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3H-phenothiazin-3-one typically involves the reaction of phenothiazine with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenothiazine, followed by the addition of benzyl bromide to introduce the benzyloxy group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenothiazine core can be reduced to form dihydrophenothiazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenothiazine ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
科学的研究の応用
2-(Benzyloxy)-3H-phenothiazin-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antihistaminic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(Benzyloxy)-3H-phenothiazin-3-one involves its interaction with various molecular targets. In medicinal applications, it may act on neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, to exert its antipsychotic effects. The benzyloxy group can enhance its binding affinity and selectivity towards these receptors. Additionally, its antioxidant properties may contribute to its biological activities by scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistaminic agent with a similar structure.
Uniqueness
2-(Benzyloxy)-3H-phenothiazin-3-one is unique due to the presence of the benzyloxy group, which can modulate its chemical reactivity and biological activity. This modification can enhance its pharmacological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
85833-59-6 |
|---|---|
分子式 |
C19H13NO2S |
分子量 |
319.4 g/mol |
IUPAC名 |
2-phenylmethoxyphenothiazin-3-one |
InChI |
InChI=1S/C19H13NO2S/c21-16-11-19-15(20-14-8-4-5-9-18(14)23-19)10-17(16)22-12-13-6-2-1-3-7-13/h1-11H,12H2 |
InChIキー |
TXRZPHYHEWMXLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=NC4=CC=CC=C4SC3=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


sulfanium iodide](/img/structure/B14422268.png)
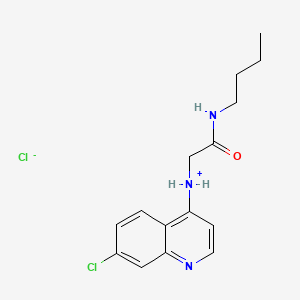
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
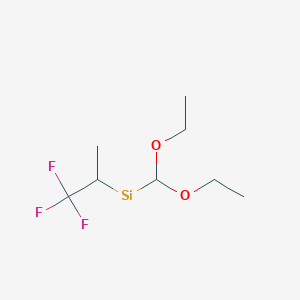
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)

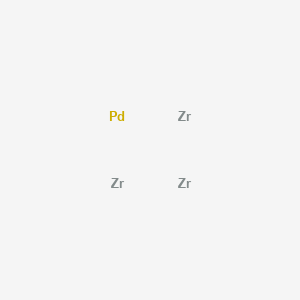
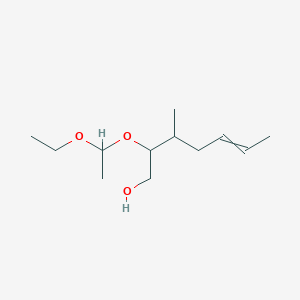
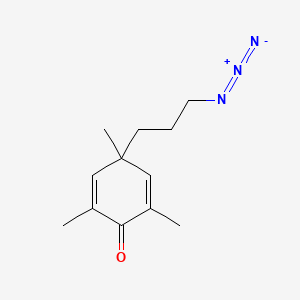
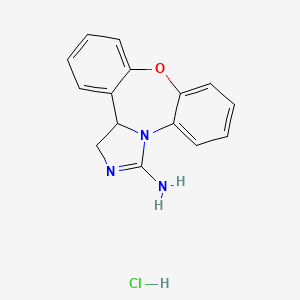
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
